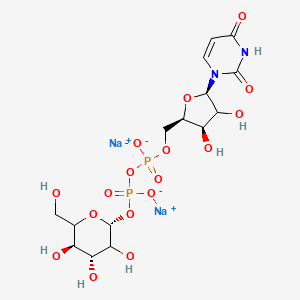

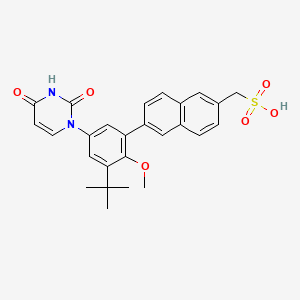

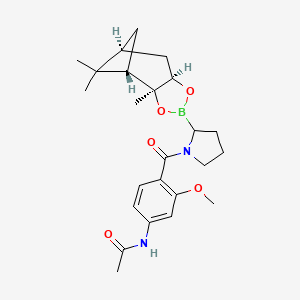

![molecular formula C23H25ClN4O2 B12402625 1-[2-(4-chlorophenyl)ethyl]-N-(6-methoxy-1,5-naphthyridin-4-yl)piperidine-4-carboxamide](/img/structure/B12402625.png)

1-[2-(4-chlorophenyl)ethyl]-N-(6-methoxy-1,5-naphthyridin-4-yl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

MMV688844 is a piperidine-4-carboxamide compound identified for its potent activity against Mycobacterium abscessus, a rapidly growing mycobacterium known for causing difficult-to-treat pulmonary infections. This compound has shown promising bactericidal properties and is being explored for its potential in antimicrobial research .

Méthodes De Préparation

The synthesis of MMV688844 involves the preparation of piperidine-4-carboxamide derivatives. The synthetic route typically includes the reaction of piperidine derivatives with carboxylic acid derivatives under specific conditions. The exact industrial production methods are proprietary and not publicly disclosed, but they generally involve multi-step organic synthesis processes optimized for yield and purity .

Analyse Des Réactions Chimiques

MMV688844 undergoes various chemical reactions, primarily involving its interaction with DNA gyrase, an essential bacterial enzyme. The compound acts as an inhibitor, binding to the enzyme and preventing its normal function. Common reagents used in these reactions include organic solvents and catalysts that facilitate the binding process. The major product formed from these reactions is the inhibited DNA gyrase complex, which leads to bactericidal effects .

Applications De Recherche Scientifique

MMV688844 has significant applications in scientific research, particularly in the field of antimicrobial drug discovery. It has been identified as a potent inhibitor of Mycobacterium abscessus DNA gyrase, making it a valuable candidate for developing new treatments for infections caused by this pathogen. The compound’s ability to inhibit DNA gyrase also makes it useful in studying bacterial DNA replication and repair mechanisms. Additionally, MMV688844’s bactericidal properties are being explored for potential therapeutic applications in treating other bacterial infections .

Mécanisme D'action

The mechanism of action of MMV688844 involves its binding to the DNA gyrase enzyme in Mycobacterium abscessus. DNA gyrase is crucial for bacterial DNA replication and transcription. By inhibiting this enzyme, MMV688844 disrupts the normal DNA processes, leading to DNA damage and ultimately bacterial cell death. The molecular targets of MMV688844 are the gyrA and gyrB subunits of DNA gyrase, which are essential for the enzyme’s function .

Comparaison Avec Des Composés Similaires

MMV688844 belongs to a class of compounds known as piperidine-4-carboxamides, which are novel bacterial topoisomerase inhibitors. Similar compounds include MMV688508 and MMV688845, which also exhibit inhibitory activity against Mycobacterium abscessus. MMV688844 stands out due to its higher potency and efficacy in inhibiting DNA gyrase. Other similar compounds include fluoroquinolones like moxifloxacin, which also target DNA gyrase but have different chemical structures and mechanisms of action .

Propriétés

Formule moléculaire |

C23H25ClN4O2 |

|---|---|

Poids moléculaire |

424.9 g/mol |

Nom IUPAC |

1-[2-(4-chlorophenyl)ethyl]-N-(6-methoxy-1,5-naphthyridin-4-yl)piperidine-4-carboxamide |

InChI |

InChI=1S/C23H25ClN4O2/c1-30-21-7-6-19-22(27-21)20(8-12-25-19)26-23(29)17-10-14-28(15-11-17)13-9-16-2-4-18(24)5-3-16/h2-8,12,17H,9-11,13-15H2,1H3,(H,25,26,29) |

Clé InChI |

LBEJUQWGEGOTNX-UHFFFAOYSA-N |

SMILES canonique |

COC1=NC2=C(C=CN=C2C=C1)NC(=O)C3CCN(CC3)CCC4=CC=C(C=C4)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

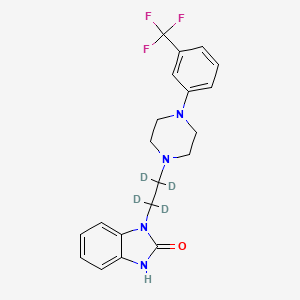

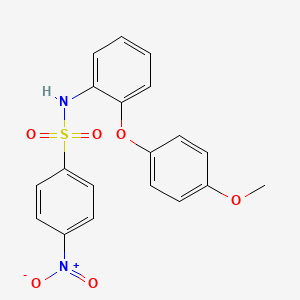

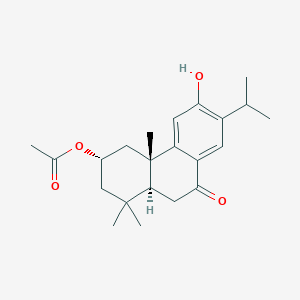

![4-[[(3S)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine](/img/structure/B12402571.png)

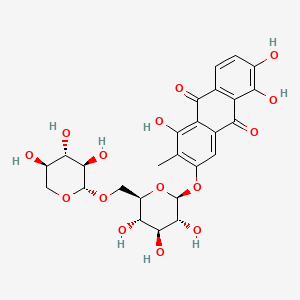

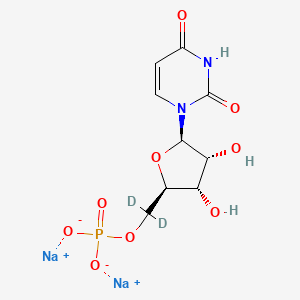

![[(4R,5R)-5-(azanidylmethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methylazanide;platinum(2+);propanedioic acid](/img/structure/B12402589.png)